molecular formula C13H15N3O B14873932 5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine

5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B14873932
M. Wt: 229.28 g/mol
InChI Key: WTDSJERSWPZHJG-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The benzyloxy group attached to the pyrimidine ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

    Methylation: The final step involves the methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: A compound with similar benzyloxy functionality but different core structure.

    5-(benzyloxy)indole: Another compound with a benzyloxy group attached to an indole ring.

    1-benzyloxy-5-phenyltetrazole: A tetrazole derivative with a benzyloxy group.

Uniqueness

5-(benzyloxy)-N,2-dimethylpyrimidin-4-amine is unique due to its specific combination of the benzyloxy group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N,2-dimethyl-5-phenylmethoxypyrimidin-4-amine

InChI

InChI=1S/C13H15N3O/c1-10-15-8-12(13(14-2)16-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,16)

InChI Key

WTDSJERSWPZHJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC)OCC2=CC=CC=C2

Origin of Product

United States

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